2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
CAS No.: 478529-40-7
Cat. No.: VC0196524
Molecular Formula: 13CC7H1515NO6
Molecular Weight: 223.2
* For research use only. Not for human or veterinary use.
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CAS No. | 478529-40-7 |
---|---|
Molecular Formula | 13CC7H1515NO6 |
Molecular Weight | 223.2 |
IUPAC Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1 |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Chemical Structure and Properties
Structural Characteristics
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose is also known as N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2¹³C)oxan-3-yl]acetamide, reflecting its complex stereochemistry. The compound maintains the stereochemical configuration of N-acetyl-D-glucosamine while incorporating the isotopic labels at specific positions.
The molecule consists of a six-membered pyranose ring with hydroxyl groups at positions 3, 4, and 6, an acetamido group at position 2, and carbon-13 enrichment at position 1. The nitrogen-15 isotope is specifically located in the acetamido group.
Physical and Chemical Properties
Table 2.1: Physical and Chemical Properties of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Property | Description |
---|---|
Appearance | White crystalline powder |
Molecular Formula | C₈H₁₅NO₆ (with ¹³C at C-1 and ¹⁵N in the acetamido group) |
CAS Number | 478529-40-7 |
Solubility | Soluble in water; partially soluble in methanol and ethanol |
Stability | Stable under standard storage conditions |
Isotopic Enrichment | Carbon-13 at position 1; Nitrogen-15 in acetamido group |
Spectroscopic Properties
The isotopic labeling pattern in 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose creates distinctive spectroscopic signatures that facilitate its detection and tracking in complex biological matrices. The carbon-13 enrichment at the C-1 position results in characteristic NMR signals that can be easily distinguished from those of natural abundance compounds, while the nitrogen-15 label provides additional spectroscopic features useful for structural determinations.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose typically involves the N-acetylation of D-glucosamine. This process requires careful consideration of reaction conditions to ensure the preservation of stereochemical integrity and the incorporation of isotopic labels at the correct positions.
The standard synthetic route involves:
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Starting with D-glucosamine hydrochloride
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Reaction with isotopically labeled acetic anhydride
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Base-catalyzed acetylation using sodium acetate
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Purification to isolate the final product
Industrial Production Methods
Industrial-scale production of this compound often utilizes enzymatic degradation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves:
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Deacetylation of chitin to produce D-glucosamine
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Subsequent acetylation using isotopically labeled acetic anhydride
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Multiple purification steps to ensure high isotopic purity
Quality Control Considerations
Due to the specialized nature of isotopically labeled compounds, stringent quality control measures are essential to ensure both chemical purity and isotopic enrichment. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are commonly employed to verify the identity, purity, and isotopic composition of the final product.
Mechanism of Action and Biochemical Pathways
Target Interactions
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose interacts with various biochemical systems similar to its non-labeled counterpart. It plays a significant role in glycoprotein metabolism and is involved in the formation of proteoglycans, which are polyanionic substances of high molecular weight found in the extracellular matrix of connective tissue.
Metabolic Pathways
This compound participates in several key metabolic pathways, particularly those related to glycoprotein synthesis and metabolism. The labeled carbon and nitrogen atoms allow researchers to track the incorporation of this molecule into larger biomolecules and to monitor its transformations through various biochemical reactions.
Table 4.1: Key Metabolic Pathways Involving 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Pathway | Role of Compound | Research Applications |
---|---|---|
Glycoprotein Synthesis | Substrate for glycosyltransferases | Tracking glycosylation patterns |
Proteoglycan Formation | Building block for proteoglycan synthesis | Studying extracellular matrix composition |
Hexosamine Biosynthetic Pathway | Intermediate in UDP-GlcNAc synthesis | Monitoring cellular signaling modifications |
Cell Wall Biosynthesis (in bacteria) | Precursor for peptidoglycan components | Antibiotic development research |
Cellular Effects
At the cellular level, 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose influences various processes including cell signaling, gene expression, and cellular metabolism. It modulates the activity of transcription factors and enzymes involved in glycoprotein and glycolipid synthesis.
Chemical Reactions
Types of Reactions
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose undergoes various chemical reactions that are typical of carbohydrates and their derivatives. These include:
Oxidation Reactions
The compound can be oxidized to produce N-acetyl-D-glucosaminic acid, with the reaction typically occurring at the anomeric carbon (C-1). Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions
Reduction reactions can convert the compound into N-acetyl-D-glucosamine alcohol, primarily targeting the carbonyl group. Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents for these transformations.
Substitution Reactions
The compound can undergo substitution reactions, particularly at the acetyl group, which can be replaced by other functional groups to create diverse derivatives with altered properties and functions.
Reaction Conditions and Products
Table 5.1: Common Reactions of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄, H₂O₂ | Aqueous solution, room temperature to 40°C | N-acetyl-D-glucosaminic acid |
Reduction | NaBH₄, LiAlH₄ | Organic solvent, 0-25°C, inert atmosphere | N-acetyl-D-glucosamine alcohol |
Acetylation | Acetic anhydride, pyridine | Room temperature, 12-24 hours | Fully acetylated derivatives |
Deacetylation | NaOH, K₂CO₃ | Aqueous solution, mild conditions | Deacetylated derivatives |
Glycosylation | Glycosyl acceptors, catalysts | Varied based on specific coupling | Oligosaccharides, glycoconjugates |
Research Applications
Metabolic Studies
The incorporation of stable isotopes in 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose makes it invaluable for metabolic tracing studies. Researchers can track the fate of this compound as it moves through various biochemical pathways, providing insights into normal metabolism and disease-related metabolic alterations.
Structural Biology
In structural biology, this compound serves as a valuable tool for investigating the three-dimensional structures of proteins that interact with carbohydrates. The isotopic labeling facilitates NMR studies by providing distinct signals that can be used to determine binding sites and conformational changes upon interaction.
Drug Development
The compound has applications in pharmaceutical research, particularly in the development of drugs targeting glycosylation-related disorders and cancer. Its ability to interfere with glycolysis makes it a potential candidate for developing chemotherapeutic agents.
Table 6.1: Research Applications of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Field | Application | Significance |
---|---|---|
Biochemistry | Metabolic pathway tracing | Elucidates carbohydrate metabolism details |
Medicine | Cancer metabolism studies | Reveals altered glucose utilization in tumors |
Structural Biology | NMR spectroscopy enhancement | Improves resolution in protein-carbohydrate studies |
Pharmacology | Drug metabolism investigations | Tracks biotransformation of carbohydrate-based drugs |
Cell Biology | Glycosylation pattern analysis | Identifies abnormal glycosylation in disease states |
Biological Activity and Pharmacological Properties
Synergistic Effects
Research has shown that when used in combination with other therapeutic agents, glucose analogs can enhance treatment efficacy. These synergistic effects are particularly relevant in cancer treatment, where combination therapies often yield better results than monotherapies.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose but differ in their isotopic labeling patterns or stereochemistry:
Table 8.1: Comparison of 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose with Related Compounds
Compound | Structural Differences | Unique Properties | Research Applications |
---|---|---|---|
N-acetyl-D-glucosamine | No isotopic labeling | Natural occurrence in biological systems | Baseline for comparative studies |
N-acetyl-D-galactosamine | Different stereochemistry at C-4 | Different receptor specificity | Studies of specific glycoprotein structures |
N-acetyl-D-mannosamine | Different stereochemistry at C-2 | Precursor for sialic acids | Sialic acid metabolism research |
2-deoxy-D-glucose | Lacks acetamido group | Stronger glycolysis inhibition | Cancer metabolism studies |
Functional Differences
The isotopic labeling in 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose distinguishes it from non-labeled analogs by enabling precise tracking in metabolic studies without altering its fundamental chemical behavior. This property makes it particularly valuable in research settings where detailed monitoring of molecular transformations is required.
Case Studies and Research Findings
Cancer Research Applications
Studies have demonstrated the utility of glucose analogs in cancer research, particularly in understanding the altered metabolism of cancer cells known as the Warburg effect.
Breast Cancer Studies
Research using labeled glucose derivatives has shown significant apoptosis induction in human breast cancer cell lines. The mechanism involves activation of caspases and increased expression of GLUT1, facilitating the uptake of the compound and subsequent cell death.
Pancreatic Cancer Research
In pancreatic cancer models, the combination of glucose analogs with metformin has shown enhanced reduction in protein N-glycosylation and more effective inhibition of tumor growth compared to either agent alone, suggesting potential for combination therapies.
Metabolic Pathway Investigations
The use of isotopically labeled compounds has provided valuable insights into normal and pathological metabolic pathways:
Table 9.1: Key Research Findings Using 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Research Area | Key Findings | Significance |
---|---|---|
Glycolytic Pathway Analysis | Cancer cells exhibit increased uptake and metabolism of glucose | Highlighted potential targets for therapeutic intervention |
Enzyme Kinetics | Detailed analysis of hexokinase activity under varying conditions | Improved understanding of rate-limiting steps in glucose metabolism |
Nutritional Biochemistry | Different dietary carbohydrate intakes significantly influence metabolic pathways | Established connections between diet and cellular metabolism |
Viral Replication Studies | Inhibition of glycolysis affects viral replication in certain infections | Suggested new approaches for antiviral therapies |
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